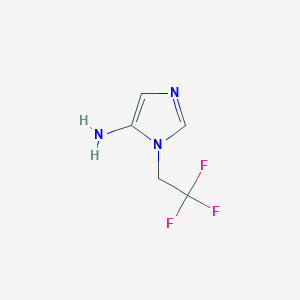

1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-amine” is a chemical compound that contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, and a trifluoroethyl group, which is a two-carbon group with three fluorine atoms attached .

Synthesis Analysis

While specific synthesis methods for “1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-amine” were not found, similar compounds have been synthesized through various methods. For instance, a series of copolymers of 2,2,2-trifluoroethyl methacrylate (FMA) and methyl acrylate (MA) were synthesized by solution polymerization . Another method involves reacting strongly basic anion exchange resin, water, N-hydroxyethyl perfluorooctane sulfonamide, 1, 8-diazabicyclo (5, 4, 0)undec-7-ene, and ethylenediamine .

Chemical Reactions Analysis

While specific chemical reactions involving “1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-amine” were not found, similar compounds have been involved in various reactions. For example, bond dissociation energies can be used to predict whether or not a given reaction will occur .

Scientific Research Applications

- Note : It is essential to emphasize that this solvent is intended for Research and Development use only and should not be used in clinical studies .

Solvent for Fluorinated Materials

Synthesis of 2,2,2-Trifluoroethyl Fatty Acid Esters

Microwave-Assisted Synthesis of H-Phosphonates

C–H Trifluoroethylation of Indoles

Future Directions

While specific future directions for “1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-amine” were not found, similar compounds have been used in various applications. For example, a fluorine-containing amphiphilic graft copolymer was used to improve the structure, morphology, and properties of PVDF membranes . Another study highlighted the importance of the trifluoromethyl group in medicinal chemistry, pesticides, functional materials, and other fields .

properties

IUPAC Name |

3-(2,2,2-trifluoroethyl)imidazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c6-5(7,8)2-11-3-10-1-4(11)9/h1,3H,2,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSKYKSUIGDLIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=N1)CC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Propan-2-yl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2738276.png)

![6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2738287.png)

![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid;hydrate](/img/structure/B2738288.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2738295.png)

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2738296.png)